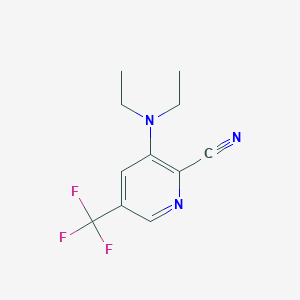

3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile

CAS No.: 1449117-58-1

Cat. No.: VC2728238

Molecular Formula: C11H12F3N3

Molecular Weight: 243.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1449117-58-1 |

|---|---|

| Molecular Formula | C11H12F3N3 |

| Molecular Weight | 243.23 g/mol |

| IUPAC Name | 3-(diethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C11H12F3N3/c1-3-17(4-2)10-5-8(11(12,13)14)7-16-9(10)6-15/h5,7H,3-4H2,1-2H3 |

| Standard InChI Key | FKNDCYUJEIBFRR-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=C(N=CC(=C1)C(F)(F)F)C#N |

| Canonical SMILES | CCN(CC)C1=C(N=CC(=C1)C(F)(F)F)C#N |

Introduction

Chemical Identity and Structure

3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile is a heterocyclic organic compound with the molecular formula C₁₁H₁₂F₃N₃. The structure features a pyridine ring with three key substituents: a diethylamino group at position 3, a trifluoromethyl group at position 5, and a nitrile (cyano) group at position 2 (the picolinic position). The compound is characterized by its unique arrangement of electron-withdrawing and electron-donating groups, which contribute to its chemical reactivity and physical properties.

The compound has several identification numbers and synonyms:

-

CAS Registry Number: 1449117-58-1

-

PubChem CID: 75464824

-

Other names include 3-(diethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile and 3-(Diethylamino)-2-cyano-5-(trifluoromethyl)pyridine

Physical and Chemical Properties

3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile exhibits specific physical and chemical properties that define its behavior in various chemical environments. These properties are crucial for understanding its potential applications and reactivity patterns.

Key Physical Properties

The compound possesses the following physical characteristics:

Structural Characteristics

The compound's structure features several important characteristics that influence its reactivity:

The trifluoromethyl group (CF₃) at position 5 of the pyridine ring is a strong electron-withdrawing group that affects the electron distribution across the molecule. This group enhances the electrophilicity of certain positions on the ring and can influence the acidity of nearby hydrogen atoms.

The diethylamino group (-N(CH₂CH₃)₂) at position 3 is an electron-donating group that can participate in resonance with the pyridine ring. This creates interesting electronic properties within the molecule, particularly in combination with the electron-withdrawing trifluoromethyl group.

Related Compounds and Structural Analogs

Several structural analogs of 3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile appear in the chemical literature, demonstrating the importance of this structural class.

Comparison with Structural Analogs

Table of structurally related compounds:

| Compound Name | CAS Number | Similarity Score | Structural Difference |

|---|---|---|---|

| 3-(Trifluoromethyl)picolinonitrile | 406933-21-9 | 0.89 | Lacks diethylamino group |

| 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile | 1214377-57-7 | 0.79 | Has bromo instead of diethylamino group |

| 6-Chloro-3-(trifluoromethyl)picolinonitrile | 401590-41-8 | 0.75 | Chloro at position 6, no diethylamino group |

| 4-(Trifluoromethyl)picolinonitrile | 936841-69-9 | 0.74 | Trifluoromethyl at position 4, no diethylamino group |

| 3-Bromo-5-(trifluoromethyl)picolinonitrile | 760207-85-0 | 0.88 | Bromo instead of diethylamino group |

| 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 | 0.89 | Amino instead of diethylamino group |

Similarity scores based on search results

Structure-Property Relationships

The modification of substituents on the pyridine core leads to significant changes in the physicochemical properties of these compounds:

Analytical Considerations

Identification and Characterization

For accurate identification and characterization of 3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile, several analytical techniques would be appropriate:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would provide detailed structural information.

-

Mass spectrometry would confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) spectroscopy would identify key functional groups, particularly the nitrile stretching vibration (typically around 2200-2300 cm⁻¹).

-

X-ray crystallography, if crystals can be obtained, would provide definitive structural confirmation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume